molecular formula C9H11ClO2 B8693453 2-(4-Chlorophenoxy)propan-1-ol CAS No. 63650-24-8

2-(4-Chlorophenoxy)propan-1-ol

Cat. No.: B8693453
CAS No.: 63650-24-8
M. Wt: 186.63 g/mol
InChI Key: ULXGJWWZHKJAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)propan-1-ol (CAS 63650-24-8) is a chlorinated aromatic alcohol with the molecular formula C9H11ClO2 and a molecular weight of approximately 186.64 g/mol . This compound serves as a versatile building block and chemical intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialized agrochemicals . Its structure features a propanol backbone with a reactive primary hydroxyl group, allowing for further functionalization, and a 4-chlorophenoxy moiety which contributes to its stability and influences its electronic properties . In research, this compound is valued for its well-defined structure and has demonstrated utility as a precursor in synthetic pathways. Its physicochemical properties include a density of 1.194 g/cm³ and a boiling point of 286.4°C at 760 mmHg . The compound exhibits moderate solubility in common organic solvents, facilitating its use in various reaction conditions. Researchers employ 2-(4-Chlorophenoxy)propan-1-ol in the exploration of new chemical entities for potential applications in medicinal and agrochemical chemistry. As with all fine chemicals, proper handling procedures should be observed. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63650-24-8

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

2-(4-chlorophenoxy)propan-1-ol

InChI

InChI=1S/C9H11ClO2/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3

InChI Key

ULXGJWWZHKJAMQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Foundational & Exploratory

2-(4-Chlorophenoxy)propan-1-ol CAS 63650-24-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-(4-Chlorophenoxy)propan-1-ol , a specialized chemical intermediate.

CAS Registry Number: 63650-24-8 Document Type: Technical Specification & Application Guide Version: 1.0

Executive Summary

2-(4-Chlorophenoxy)propan-1-ol is a primary alcohol derivative of the chlorophenoxy class, structurally characterized by a 4-chlorophenyl ether linkage at the C2 position of a propanol backbone. It serves as a critical chiral building block and metabolic reference standard in the development of phenoxy-propionic acid herbicides (e.g., Mecoprop, Dichlorprop) and pharmaceutical agents (e.g., fibrates).

Unlike its regioisomer 1-(4-chlorophenoxy)propan-2-ol, this compound possesses a primary hydroxyl group, offering distinct reactivity for derivatization into esters, aldehydes, or amines without steric hindrance. This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and role in drug discovery and agrochemical research.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Structure
  • IUPAC Name: 2-(4-Chlorophenoxy)propan-1-ol[1][2]

  • Synonyms: 2-(p-Chlorophenoxy)propyl alcohol; 2-(4-Chlorophenoxy)-1-propanol.

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    [3][4]
  • Molecular Weight: 186.64 g/mol

  • Chirality: The C2 carbon is a stereocenter. CAS 63650-24-8 typically refers to the racemate. The (S)-enantiomer is assigned CAS 87810-51-3.[3]

Physical Properties

Note: Experimental data for this specific regioisomer is sparse. Values marked () are predicted based on structural analogs and group contribution methods.*

PropertyValue / Description
Physical State Viscous liquid or low-melting solid (at 25°C)
Boiling Point 280–290°C (at 760 mmHg)
Density 1.19 ± 0.05 g/cm³
Solubility (Water) Low (< 1 g/L); Hydrophobic character dominates
Solubility (Organic) Soluble in ethanol, DMSO, chloroform, ethyl acetate
pKa (Alcohol) ~16 (Neutral under physiological conditions)
LogP 2.1–2.3* (Lipophilic)

Synthetic Pathways & Process Chemistry[5]

The synthesis of 2-(4-chlorophenoxy)propan-1-ol requires strict control over regiochemistry to avoid the formation of the thermodynamic byproduct, 1-(4-chlorophenoxy)propan-2-ol.

Primary Route: Reduction of 2-(4-Chlorophenoxy)propanoic Acid

This is the most reliable method for ensuring the correct skeletal structure. The starting material, 2-(4-chlorophenoxy)propanoic acid (Clooprop), is reduced using hydride reagents.

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (BH
    
    
    
    ·THF).
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

  • Conditions: Reflux under nitrogen atmosphere for 4–6 hours.

  • Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon of the carboxylic acid/ester, followed by protonation to yield the primary alcohol.

Secondary Route: Nucleophilic Substitution (Williamson Ether Synthesis)

Alkylation of 4-chlorophenol with a 2-halopropan-1-ol derivative.

  • Challenge: Direct reaction with propylene oxide yields the secondary alcohol (1-phenoxy-2-ol). To get the primary alcohol, one must use 2-chloropropan-1-ol or methyl 2-chloropropionate followed by reduction.

  • Protocol:

    • Deprotonation of 4-chlorophenol using NaH or K

      
      CO
      
      
      
      in DMF.
    • Addition of methyl 2-chloropropionate (S

      
      2 inversion may occur if chiral).
      
    • Reduction of the resulting ester to the alcohol.

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways to the target primary alcohol versus the common secondary alcohol byproduct.

SynthesisPathways Start 4-Chlorophenol Intermediate_Acid 2-(4-Chlorophenoxy) propanoic acid Start->Intermediate_Acid Base / 2-Chloropropanoic Acid (Williamson Ether) Byproduct BYPRODUCT: 1-(4-Chlorophenoxy) propan-2-ol Start->Byproduct Base / Propylene Oxide (Ring opening at C1) PropOxide Propylene Oxide PropOxide->Byproduct ChloroPropAcid 2-Chloropropanoic Acid ChloroPropAcid->Intermediate_Acid Target TARGET: 2-(4-Chlorophenoxy) propan-1-ol Intermediate_Acid->Target Reduction (LiAlH4/BH3) Retains Regiochemistry

Figure 1: Synthetic pathways distinguishing the target primary alcohol (via acid reduction) from the common secondary alcohol byproduct.

Applications in Drug Discovery & Agrochemicals[10]

Pharmaceutical Intermediate (Fibrates & Analogs)

The 2-phenoxy-propanol scaffold is a structural homolog of the fibrate class of lipid-lowering agents (e.g., Clofibrate).

  • Utility: Researchers use CAS 63650-24-8 as a "reduced pharmacophore" to probe the hydrogen-bonding requirements of the PPAR-alpha receptor binding pocket.

  • Derivatization: The primary alcohol is easily converted to:

    • Aldehydes: For reductive amination.

    • Tosylates/Mesylates: For nucleophilic displacement to create amines or thioethers.

Agrochemical Metabolism Studies

In the development of phenoxy herbicides (Mecoprop, MCPA), the alcohol form is often a transient metabolite formed via oxidative degradation or hydrolysis.

  • Reference Standard: Used in HPLC/MS assays to identify environmental degradation products of herbicides in soil and water.

  • Mechanism: Bacterial degradation often proceeds via: Ether Cleavage -> Phenol + Diol OR Side-chain Oxidation -> Acid -> Alcohol (minor pathway).

Chiral Resolution Agent

Since the compound has a stereocenter at C2, the racemic alcohol can be resolved using lipases (e.g., Candida antarctica Lipase B) via kinetic resolution (selective acetylation). This provides access to enantiopure (R)- or (S)- building blocks for asymmetric synthesis.

Analytical Characterization

To validate the identity of synthesized 2-(4-chlorophenoxy)propan-1-ol, the following spectral features must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • Aromatic Region:

    
     7.20–7.25 (m, 2H), 6.80–6.85 (m, 2H) – Characteristic AA'BB' system of the p-chlorophenoxy group.
    
  • Methine (C2-H):

    
     4.40–4.50 (m, 1H) – Deshielded by oxygen.
    
  • Methylene (C1-H

    
    ): 
    
    
    
    3.70–3.80 (m, 2H) – Diastereotopic protons adjacent to the hydroxyl.
  • Methyl (C3-H

    
    ): 
    
    
    
    1.25–1.30 (d, 3H) – Doublet coupling with the methine.
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band at 3300–3400 cm

    
     (Primary alcohol).
    
  • C-O Stretch: Strong bands at 1240 cm

    
     (Ar-O-C) and 1050 cm
    
    
    
    (C-O-H).
  • C-Cl Stretch: Characteristic band at ~820 cm

    
    .
    

Handling, Safety, & Toxicology

Signal Word: WARNING

Hazard Identification
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long-lasting effects (common for chlorophenoxy ethers).

Handling Protocols
  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors/aerosols.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Spill Management: Absorb with inert material (vermiculite/sand). Do not flush into surface water; collect for hazardous waste disposal (incineration).

Metabolic Pathway Visualization

The following diagram outlines the environmental and metabolic degradation logic relevant to toxicology studies.

Metabolism Parent 2-(4-Chlorophenoxy)propanoic acid (Herbicide Parent) Alcohol 2-(4-Chlorophenoxy)propan-1-ol (Metabolite/Intermediate) Parent->Alcohol Reductive Metabolism (Minor Pathway) Phenol 4-Chlorophenol (Toxic Degradant) Alcohol->Phenol Ether Cleavage (Cytochrome P450 / Soil Bacteria) Pyruvate Pyruvate/Lactate analogs Alcohol->Pyruvate Side chain oxidation

Figure 2: Metabolic relationship between the herbicide parent compound, the alcohol intermediate, and the ultimate phenolic degradant.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7153, Mecoprop. Retrieved from [Link]

  • Tett, V. A., et al. (1994).Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology.
  • PrepChem. Synthesis of phenoxy-propanol derivatives via alkylation. Retrieved from [Link]

  • European Patent EP0761640A1.Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid. (Describes the industrial handling of the acid precursor).

Sources

A Comparative Structural Analysis of Chlorphenesin and 2-(4-Chlorophenoxy)propan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth comparative analysis of the chemical structures of Chlorphenesin (3-(4-chlorophenoxy)propane-1,2-diol) and its structural analog, 2-(4-chlorophenoxy)propan-1-ol. While both molecules share a 4-chlorophenoxy ether moiety, their fundamental distinction lies in the propylene glycol chain; Chlorphenesin is a diol, whereas 2-(4-chlorophenoxy)propan-1-ol is a primary alcohol. This seemingly minor difference imparts significant variations in their physicochemical properties, synthetic pathways, analytical signatures, and functional applications. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, elucidating these differences through detailed structural breakdowns, comparative data tables, synthetic protocols, and analytical methodologies to ensure precise identification and application.

Introduction to Chlorophenoxy Propanols

The chlorophenoxy functional group is a common scaffold in a variety of commercially significant molecules, from herbicides to pharmaceuticals. The attachment of a propanol or propanediol chain via an ether linkage gives rise to compounds with diverse properties. Among these, Chlorphenesin has been established as a crucial ingredient in the cosmetics and personal care industry, valued for its broad-spectrum antimicrobial and preservative properties.[1][2][3] Its structural relative, 2-(4-chlorophenoxy)propan-1-ol, while less common, represents a critical structural variant. An accurate understanding of their distinct molecular architectures is paramount for synthesis, quality control, and the development of new applications, as their biological and chemical behaviors are not interchangeable. This guide will deconstruct their structures to provide clarity and prevent the potential for misidentification in a research or industrial setting.

Chemical Structure of Chlorphenesin (3-(4-chlorophenoxy)propane-1,2-diol)

Chlorphenesin is systematically named 3-(4-chlorophenoxy)propane-1,2-diol.[4] It is a glycerol derivative where one of the primary hydroxyl groups is substituted by a 4-chlorophenyl group through an ether bond.[4]

  • IUPAC Name: 3-(4-chlorophenoxy)propane-1,2-diol

  • CAS Number: 104-29-0

  • Molecular Formula: C₉H₁₁ClO₃[1][5]

The structure consists of three key components:

  • The Aromatic Head: A benzene ring substituted with a chlorine atom at the para (4) position.

  • The Ether Linkage: An oxygen atom connecting the aromatic ring to the aliphatic chain.

  • The Propane-1,2-diol Tail: A three-carbon chain with two hydroxyl (-OH) groups, one on carbon 1 (primary alcohol) and one on carbon 2 (secondary alcohol). The presence of a chiral center at the second carbon means Chlorphenesin exists as a racemic mixture of enantiomers.

Figure 1: Chemical Structure of Chlorphenesin

Chemical Structure of 2-(4-Chlorophenoxy)propan-1-ol

This compound is a structural isomer of other related molecules but is fundamentally different from Chlorphenesin due to the absence of a second hydroxyl group.

  • IUPAC Name: 2-(4-chlorophenoxy)propan-1-ol[6]

  • CAS Number: 13259417 (representative)

  • Molecular Formula: C₉H₁₁ClO₂[6][7]

Its structure is composed of:

  • The Aromatic Head: Identical to Chlorphenesin, a 4-chlorophenyl group.

  • The Ether Linkage: An oxygen atom connecting the ring and the side chain.

  • The Propan-1-ol Tail: A three-carbon chain where the ether linkage is on the second carbon, and a single primary hydroxyl group is on the first carbon. This molecule also possesses a chiral center at the second carbon.

Figure 2: Chemical Structure of 2-(4-Chlorophenoxy)propan-1-ol

Core Structural Differentiation and Comparative Analysis

The defining difference is the diol versus alcohol functionality . Chlorphenesin's propane-1,2-diol tail gives it an additional hydroxyl group compared to the propan-1-ol tail of 2-(4-chlorophenoxy)propan-1-ol. This distinction is the primary determinant of their differing physicochemical properties.

Impact of the Second Hydroxyl Group in Chlorphenesin:
  • Polarity and Solubility: The additional -OH group significantly increases the polarity and hydrophilicity of Chlorphenesin. This enhances its solubility in water and glycols, a critical attribute for its use as a preservative in aqueous cosmetic formulations like creams, lotions, and shampoos.[2]

  • Hydrogen Bonding: With two hydroxyl groups, Chlorphenesin has a greater capacity for hydrogen bonding, both intramolecularly and intermolecularly. This leads to a higher melting point and affects its viscosity and interactions with biological substrates, such as microbial cell membranes.

  • Reactivity: The presence of both a primary and a secondary alcohol provides two distinct sites for derivatization. For example, the well-known muscle relaxant is chlorphenesin carbamate, formed by reacting one of the hydroxyl groups.[4]

Comparative Data Table
PropertyChlorphenesin2-(4-Chlorophenoxy)propan-1-olReference(s)
IUPAC Name 3-(4-chlorophenoxy)propane-1,2-diol2-(4-chlorophenoxy)propan-1-ol[4][6]
Molecular Formula C₉H₁₁ClO₃C₉H₁₁ClO₂[6]
Molecular Weight 202.63 g/mol 186.63 g/mol [2][7]
Monoisotopic Mass 202.03912 Da186.04475 Da[6][8]
Hydroxyl Groups 2 (Primary & Secondary)1 (Primary)-
Key Applications Cosmetic preservative, antifungalChemical intermediate[1][9]
Appearance White to pale-cream crystalline powderNot widely documented[1]
Melting Point 78-79 °CNot widely documented[1]

Synthetic Pathways and Methodologies

The synthesis of each compound requires different starting materials, which directly dictates the final structure. The choice of a three-carbon synthon with either two or one reactive site (or protected hydroxyl group) is the key experimental decision.

Synthesis cluster_chlorphenesin Chlorphenesin Synthesis cluster_propanol 2-(4-Chlorophenoxy)propan-1-ol Synthesis p_chloro p-Chlorophenol chlorphenesin Chlorphenesin p_chloro->chlorphenesin c_diol 3-Chloro-1,2-propanediol or Glycidol c_diol->chlorphenesin p_chloro2 p-Chlorophenol propanol_deriv 2-(4-Chlorophenoxy)propan-1-ol p_chloro2->propanol_deriv b_propanol 2-Bromo-propanol b_propanol->propanol_deriv

Figure 3: Comparative Synthetic Logic
Experimental Protocol 1: Synthesis of Chlorphenesin

This protocol is based on the Williamson ether synthesis from p-chlorophenol and 3-chloro-1,2-propanediol.[10][11]

  • Reaction Setup: In a three-neck flask equipped with a reflux condenser and mechanical stirrer, add p-chlorophenol, 3-chloro-1,2-propanediol, and a phase-transfer catalyst such as tetrabutylammonium bromide.

  • Base Addition: Add an aqueous solution of a strong base (e.g., 10% NaOH) to the mixture. The base deprotonates the phenol to form the more nucleophilic phenoxide ion.

  • Reaction Conditions: Heat the reaction mixture to approximately 105°C and reflux for 1-2 hours. The phenoxide ion will displace the chloride on the 3-chloro-1,2-propanediol.

  • Workup and Purification: After cooling, the organic product is extracted using a suitable solvent (e.g., ether or ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified, typically by recrystallization, to yield pure Chlorphenesin.

Experimental Protocol 2: Synthesis of 2-(4-Chlorophenoxy)propan-1-ol

This protocol outlines a synthesis using p-chlorophenol and a different propyl synthon.[12]

  • Sodium Phenoxide Formation: Dissolve metallic sodium in an absolute alcohol solvent (e.g., isopropanol) to form sodium isopropoxide. Add p-chlorophenol to this solution to generate the sodium p-chlorophenoxide salt in situ.

  • Nucleophilic Substitution: Add 2-bromo-propanol dropwise to the solution.

  • Reaction Conditions: Boil the mixture under reflux for an extended period (e.g., 20 hours) to allow the nucleophilic substitution to proceed to completion.

  • Workup and Purification: Evaporate the solvent. The residue is worked up by partitioning between water and an organic solvent like ether. The organic layer is isolated, dried, and concentrated to yield the crude product, which can be further purified by chromatography or distillation.

Analytical Techniques for Structural Verification

Distinguishing between these two molecules is straightforward with standard analytical chemistry techniques, owing to the difference in their molecular formula and functional groups.

  • Mass Spectrometry (MS): This is a definitive technique. The molecular ions will be separated by 16 Da, corresponding to the mass of one oxygen atom.

    • Chlorphenesin (C₉H₁₁ClO₃): Expected [M+H]⁺ at m/z 203.0470.[8]

    • 2-(4-Chlorophenoxy)propan-1-ol (C₉H₁₁ClO₂): Expected [M+H]⁺ at m/z 187.0520.[6]

    • Fragmentation patterns will also differ significantly due to the presence and position of the hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton signals for the propyl chain will be markedly different. Chlorphenesin will show complex multiplets for the three protons on the C1-C2 backbone, along with two distinct -OH peaks (unless exchanged with D₂O). The propanol derivative will show signals corresponding to the CH, CH₃, and CH₂OH groups, with different splitting patterns.

    • ¹³C NMR: Chlorphenesin will exhibit three distinct carbon signals for its propyl chain. 2-(4-Chlorophenoxy)propan-1-ol will also show three signals, but their chemical shifts, particularly for the carbon atoms bonded to oxygen, will be different.

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: Based on the significant difference in polarity, a reverse-phase HPLC method can easily separate the two compounds. Chlorphenesin, being more polar, will have a shorter retention time than the less polar 2-(4-chlorophenoxy)propan-1-ol on a C18 column with a water/acetonitrile or water/methanol mobile phase.

    • Example Protocol:

      • Column: C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase: Isocratic elution with 60:40 Methanol:Water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 279 nm (the absorption maximum for the chlorophenoxy chromophore).[13]

      • Expected Outcome: A chromatogram showing two well-resolved peaks, with Chlorphenesin eluting first.

Conclusion

While 2-(4-chlorophenoxy)propan-1-ol and Chlorphenesin (3-(4-chlorophenoxy)propane-1,2-diol) originate from the same 4-chlorophenol building block, they are fundamentally distinct molecules. The presence of an additional hydroxyl group in Chlorphenesin transforms it from a simple alcohol into a diol, profoundly influencing its physicochemical properties and defining its utility as a water-soluble preservative. This guide underscores that a meticulous understanding of molecular structure, confirmed by appropriate synthetic and analytical methods, is essential for any scientific endeavor, from basic research to the formulation of safe and effective consumer products.

References

  • PubChemLite. 2-(4-chlorophenoxy)propan-1-ol (C9H11ClO2). Available from: [Link]

  • Ataman Kimya. CHLORPHENESIN. Available from: [Link]

  • Oreate AI Blog. Chlorphenesin: A Versatile Compound in Medicine and Cosmetics. Available from: [Link]

  • PubChemLite. Chlorphenesin (C9H11ClO3). Available from: [Link]

  • PubChem. 1-(4-Chlorophenoxy)propan-2-ol | C9H11ClO2 | CID 220317. Available from: [Link]

  • PubChem. Chlorphenesin | C9H11ClO3 | CID 7697. Available from: [Link]

  • PrepChem.com. Synthesis of 2-(4-chlorophenoxy)-propanol. Available from: [Link]

  • National Institute of Standards and Technology. Chlorphenesin - the NIST WebBook. Available from: [Link]

  • The Good Scents Company. chlorphenesin p-chlorophenyl a-glyceryl ether. Available from: [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Chlorphenesin as Used in Cosmetics. Available from: [Link]

  • Google Patents. CN111056928A - A kind of method of synthesizing chlorphenesin.
  • PrepChem.com. Synthesis of 2-(4-chlorophenoxy)-1-propanol O-methanesulfonate. Available from: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Chlorophenoxy)propan-1-ol

[1]

Part 1: Molecular Identity & Physicochemical Core[1]

Executive Summary & Structural Disambiguation

In the domain of chlorophenoxy derivatives, precision in nomenclature is critical due to the prevalence of regioisomers. 2-(4-Chlorophenoxy)propan-1-ol is the primary alcohol derivative of the herbicide Mecoprop (MCPP).[1] It is structurally distinct from its isomer, 1-(4-chlorophenoxy)propan-2-ol, which is commonly formed via the ring-opening of propylene oxide by 4-chlorophenol.[1]

This guide focuses exclusively on the 2-substituted primary alcohol , a vital reference standard for metabolic studies of phenoxy herbicides and a versatile chiral building block in pharmaceutical synthesis.[1]

Physicochemical Fact Sheet[1]
PropertyValue / Description
IUPAC Name 2-(4-Chlorophenoxy)propan-1-ol
Common Alias Mecoprop Alcohol; Reduced MCPP
CAS Number 63650-24-8 (racemic); 87810-51-3 ((S)-isomer)
Molecular Formula

Molecular Weight 186.63 g/mol
Chirality Contains one stereocenter at C2.[1][2][3][4] Biologically relevant forms are often enantiopure.[1]
Physical State Viscous colorless to pale yellow oil (at RT).[1]
Solubility Soluble in ethanol, DCM, ethyl acetate; sparingly soluble in water.[1]
LogP (Predicted) ~2.1 - 2.3
Structural Visualization

The molecule consists of a 4-chlorophenyl ether moiety linked to a propanol backbone at the secondary carbon.[1]

MoleculeStructureChlorineCl (4-Pos)PhenylPhenoxy Ring(Aromatic)Chlorine->PhenylSubstituentEtherEther Linkage(-O-)Phenyl->EtherChiralCenterC2 (Chiral)-CH(CH3)-Ether->ChiralCenterRegioselectivityPrimaryAlcoholC1 (Primary Alcohol)-CH2OHChiralCenter->PrimaryAlcohol

Figure 1: Structural connectivity highlighting the critical C2-ether linkage distinguishing this isomer.[1]

Part 2: Synthetic Pathways & Process Chemistry[5]

Retrosynthetic Analysis

Direct alkylation of 4-chlorophenol with 2-halo-1-propanols often yields mixtures due to competing elimination or oxide migration.[1] The most robust route ("Gold Standard") for generating high-purity 2-(4-chlorophenoxy)propan-1-ol is the chemoselective reduction of 2-(4-chlorophenoxy)propionic acid (Mecoprop).[1]

Synthesis Workflow (Graphviz)[1]

SynthesisWorkflowStartStarting Material:2-(4-Chlorophenoxy)propionic Acid(Mecoprop)ReactionReduction ReactionTemp: 0°C -> RTTime: 4-12 HoursSolvent: Anhydrous THFStart->ReactionReagentReagent:Borane-THF Complex (1.0 M)or LiAlH4 (requires care)Reagent->ReactionQuenchQuench:Slow addition of MeOH(Destroys Borate complexes)Reaction->QuenchWorkupWorkup:1. Evaporate Solvent2. Partition (EtOAc/Water)3. Wash (NaHCO3, Brine)Quench->WorkupPurificationPurification:Vacuum Distillation orFlash Column (Hex/EtOAc)Workup->PurificationProductFinal Product:2-(4-Chlorophenoxy)propan-1-ol(>98% Purity)Purification->Product

Figure 2: Chemoselective reduction pathway from Mecoprop acid to the target alcohol.[1]

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 5.0 g of 2-(4-chlorophenoxy)propan-1-ol via Borane reduction. This method preserves the aromatic chloride, which is susceptible to hydrodehalogenation under harsh catalytic hydrogenation conditions.[1]

Materials
  • Precursor: 2-(4-Chlorophenoxy)propionic acid (Mecoprop), 5.0 g (25 mmol).[1]

  • Reductant: Borane-Tetrahydrofuran complex (

    
    ), 1.0 M solution, 30 mL (30 mmol).[1]
    
  • Solvent: Anhydrous THF (dried over Na/Benzophenone or molecular sieves).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with Mecoprop (5.0 g) and anhydrous THF (50 mL). Cool the system to 0°C using an ice bath.

  • Reduction: Transfer the

    
     solution to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes. Caution: Gas evolution (
    
    
    ) will occur.[1]
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Validation Check (TLC): Spot reaction mix vs. starting acid (Mobile phase: 30% EtOAc/Hexane).[1] The acid spot (

      
      , streaking) should disappear; the alcohol spot (
      
      
      ) should appear.[1]
  • Quench: Cool back to 0°C. Cautiously add Methanol (10 mL) dropwise until gas evolution ceases. This breaks down the intermediate trialkylborates.[1]

  • Workup: Concentrate the mixture under reduced pressure (Rotavap) to remove THF/MeOH. Dissolve the residue in Ethyl Acetate (100 mL) and wash sequentially with:

    • 1M HCl (20 mL) – to break any remaining boron complexes.[1]

    • Saturated

      
       (2 x 30 mL) – to remove unreacted acid.[1]
      
    • Brine (30 mL).

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate to yield a clear oil.
    

Part 4: Analytical Characterization

To certify the identity of the product, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.22 Doublet (d)2HAr-H (3,[1]5)Ortho to Chlorine (Deshielded)
6.85 Doublet (d)2HAr-H (2,[1]6)Ortho to Ether (Shielded by resonance)
4.45 Multiplet (m)1H-CH-O-Methine proton at chiral center
3.75 Multiplet (m)2H-CH₂-OHDiastereotopic protons adjacent to OH
2.10 Broad Singlet1H-OHHydroxyl proton (exchangeable)
1.28 Doublet (d)3H-CH₃Methyl group attached to chiral center
Infrared Spectroscopy (FT-IR)
  • 3350–3450 cm⁻¹: Broad O-H stretch (Strong).[1] Absence of this indicates failure.

  • 1240 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).[1]

  • 1090 cm⁻¹: C-O stretch (Primary alcohol).[1]

  • 820 cm⁻¹: C-H out-of-plane bending (Para-substituted benzene).[1]

Part 5: Biopharmaceutical & Agrochemical Relevance

Metabolic Standard

2-(4-Chlorophenoxy)propan-1-ol is the primary metabolite of Mecoprop in mammalian systems.[1] Research indicates that the acid is reduced to this alcohol before conjugation (glucuronidation) and excretion.[1] It serves as a critical reference standard in residue analysis for food safety and environmental monitoring.[1]

Chiral Synthon Utility

Because the precursor (Mecoprop) is available in enantiopure forms (Mecoprop-P is the (R)-isomer), the reduction described above retains stereochemical integrity.[1]

  • (R)-2-(4-Chlorophenoxy)propan-1-ol is a valuable chiral building block for synthesizing ether-linked pharmaceutical targets where the spatial arrangement of the methyl group dictates receptor binding affinity.[1]

Isomer Toxicity Warning

Researchers must distinguish this compound from 1-(4-chlorophenoxy)propan-2-ol (CAS 5335-23-9).[1] The latter is a secondary alcohol often found as an impurity in technical grade chlorophenoxy production.[1] The 2-(4-chlorophenoxy)propan-1-ol isomer typically exhibits higher lipophilicity and distinct metabolic stability profiles.[1]

References

  • LookChem. (n.d.).[1] 2-(4-Chlorophenoxy)propionic acid - Physical Properties and Synthesis. Retrieved from [Link][1]

  • PubChem. (2023).[1][3] Compound Summary: 2-(4-Chlorophenoxy)propionic acid.[1][2][3] National Library of Medicine.[1] Retrieved from [Link]

  • ChemSrc. (2023).[1] 2-(4-chlorophenoxy)-1-propanol CAS 63650-24-8 Details.[1][2] Retrieved from [Link][1]

  • PrepChem. (n.d.). Synthesis of phenoxy-propanol derivatives.[1][2][5][6] Retrieved from [Link][1]

Methodological & Application

Application Note & Protocol: Synthesis of 2-(4-Chlorophenoxy)propan-1-ol from p-Chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-(4-Chlorophenoxy)propan-1-ol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary method detailed is the Williamson ether synthesis, a robust and well-established method for forming ethers. This guide will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for synthesis and purification, and outline essential safety and analytical procedures to ensure a high-yield, high-purity outcome.

Introduction and Theoretical Background

The synthesis of 2-(4-Chlorophenoxy)propan-1-ol from p-chlorophenol is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1][2] In this specific application, the hydroxyl group of p-chlorophenol is deprotonated by a strong base to form the more nucleophilic p-chlorophenoxide ion. This phenoxide then attacks a suitable three-carbon electrophile, such as propylene oxide or a halopropanol, to form the desired ether linkage.

Mechanism Insight: The choice of the electrophilic reagent is critical. While alkyl halides like 1-chloro-2-propanol or 2-bromopropanol can be used, the reaction of p-chlorophenol with propylene oxide offers an alternative pathway.[3] This reaction is typically base-catalyzed, where the base activates the phenol for nucleophilic attack on the epoxide ring. The regioselectivity of the epoxide ring-opening is a key consideration, as the nucleophile can attack either of the two carbons of the epoxide. Under basic or neutral conditions, the attack generally occurs at the less sterically hindered carbon, leading to the desired 2-(4-Chlorophenoxy)propan-1-ol.

Synthesis_Workflow p_Chlorophenol p-Chlorophenol Deprotonation Deprotonation p_Chlorophenol->Deprotonation Base Base (e.g., NaOH, KOH) Base->Deprotonation p_Chlorophenoxide p-Chlorophenoxide Intermediate Deprotonation->p_Chlorophenoxide SN2_Reaction SN2 Reaction p_Chlorophenoxide->SN2_Reaction Propylene_Oxide Propylene Oxide Propylene_Oxide->SN2_Reaction Crude_Product Crude 2-(4-Chlorophenoxy)propan-1-ol SN2_Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure 2-(4-Chlorophenoxy)propan-1-ol Purification->Final_Product

Materials and Reagents

ReagentGradeSupplierCAS NumberNotes
p-Chlorophenol≥98%Sigma-Aldrich106-48-9Toxic and corrosive. Handle with care.[4]
Sodium Hydroxide≥97%, pelletsFisher Scientific1310-73-2Corrosive.
Propylene Oxide≥99%Alfa Aesar75-56-9Extremely flammable and carcinogenic.[5]
TolueneAnhydrous, ≥99.8%MilliporeSigma108-88-3Flammable.
Diethyl EtherAnhydrous, ≥99%VWR60-29-7Extremely flammable.
Hydrochloric Acid37%J.T. Baker7647-01-0Corrosive.
Anhydrous Magnesium Sulfate≥97%Acros Organics7487-88-9Desiccant.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures, with modifications for the specific reactants.[6]

3.1. Formation of the p-Chlorophenoxide Salt

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add p-chlorophenol (12.85 g, 0.1 mol).

  • Dissolution: Add 100 mL of toluene to the flask. Stir the mixture at room temperature until the p-chlorophenol is completely dissolved.

  • Base Addition: While stirring, carefully add sodium hydroxide pellets (4.4 g, 0.11 mol) to the solution.

  • Azeotropic Water Removal: Heat the mixture to reflux using a heating mantle. Water will be removed azeotropically with toluene. Continue refluxing until no more water is collected in the Dean-Stark trap, indicating the formation of the anhydrous sodium p-chlorophenoxide. This step is crucial as the presence of water can lead to unwanted side reactions.

3.2. Ether Synthesis

  • Cooling: Allow the reaction mixture to cool to approximately 80°C.

  • Propylene Oxide Addition: In a dropping funnel, place propylene oxide (7.0 mL, 0.1 mol). Add the propylene oxide dropwise to the stirred solution of sodium p-chlorophenoxide over a period of 30 minutes. Caution: Propylene oxide is highly volatile and flammable. This addition should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, continue to stir the mixture at 80°C for 2 hours to ensure the reaction goes to completion.

3.3. Work-up and Isolation

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly add 50 mL of deionized water to quench the reaction.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Allow the layers to separate. Collect the organic layer.[7]

  • Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

3.4. Purification

  • Recrystallization: The crude 2-(4-Chlorophenoxy)propan-1-ol can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield a crystalline solid.[8][9] Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

Characterization and Analysis

The identity and purity of the synthesized 2-(4-Chlorophenoxy)propan-1-ol should be confirmed using a combination of spectroscopic methods.

Analytical_Workflow Purified_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Validation Final Product Validation Purity_Assessment->Final_Validation

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [10]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a doublet for the methyl group, multiplets for the methine and methylene protons of the propanol chain, a broad singlet for the hydroxyl proton, and doublets in the aromatic region corresponding to the protons on the chlorophenyl group.[11]

  • ¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the carbons of the propanol chain and the chlorophenyl ring are expected. The chemical shifts will confirm the connectivity of the molecule.

4.2. Infrared (IR) Spectroscopy

The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Other key peaks include C-O stretching for the ether linkage around 1240 cm⁻¹ and C-Cl stretching in the aromatic region.

4.3. Mass Spectrometry (MS) [12]

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of 2-(4-Chlorophenoxy)propan-1-ol (C₉H₁₁ClO₂). The fragmentation pattern can provide further structural confirmation.

Safety Precautions

5.1. Personal Protective Equipment (PPE)

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals involved in this synthesis.

5.2. Chemical Hazards

  • p-Chlorophenol: Toxic if swallowed, in contact with skin, or if inhaled.[13] Causes severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects. Handle in a well-ventilated fume hood.

  • Propylene Oxide: Extremely flammable liquid and vapor.[5] It is a known carcinogen and may cause genetic defects.[14] Toxic if inhaled and in contact with skin.[15] All manipulations involving propylene oxide must be carried out in a certified chemical fume hood.

  • Sodium Hydroxide: Causes severe skin burns and eye damage. Handle with care to avoid contact.

  • Toluene and Diethyl Ether: Highly flammable liquids. Ensure there are no ignition sources in the vicinity during their use.

5.3. Waste Disposal

All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete formation of the phenoxide.Ensure complete removal of water during the azeotropic distillation step. Use of freshly opened anhydrous solvent is recommended.
Incomplete reaction with propylene oxide.Increase reaction time or temperature slightly. Ensure accurate stoichiometry of reagents.
Formation of Side ProductsPresence of water leading to hydrolysis of propylene oxide.Ensure anhydrous conditions are strictly maintained.
Polymerization of propylene oxide.Add propylene oxide slowly and maintain the reaction temperature.
Difficulty in PurificationOily product that does not crystallize.The product may be impure. Consider purification by column chromatography on silica gel.
Incomplete removal of unreacted p-chlorophenol.Ensure thorough washing with the basic solution during the work-up to remove acidic phenol.

References

  • PrepChem. (n.d.). Synthesis of 2-(4-chlorophenoxy)-propanol.
  • PrepChem. (n.d.). Synthesis of 2-(4-chlorophenoxy)-1-propanol O-methanesulfonate.
  • Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
  • Google Patents. (n.d.). US8207360B2 - Propylene oxide process.
  • Organic Syntheses. (n.d.). Procedure.
  • CAMEO Chemicals - NOAA. (n.d.). P-CHLOROPHENOL.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Selective formation of propan-1-ol from propylene via a chemical looping approach.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • SAFETY DATA SHEET. (n.d.). Propylene oxide.
  • SUMITOMO KAGAKU. (2006). Development of New Propylene Oxide Process.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chlorophenol.
  • Google Patents. (n.d.). US4268686A - Propylene oxide reaction products.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • Google Patents. (n.d.). US6407298B1 - Process for the preparation of (p-chlorophenyl)propanol derivatives.
  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Chlorophenol.
  • Balchem. (n.d.). SAFETY DATA SHEET propylene oxide.
  • NIH. (n.d.). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride.
  • ChemicalBook. (n.d.). 1-Chloro-2-propanol(127-00-4) 1H NMR spectrum.
  • Loba Chemie. (2016). 4-CHLOROPHENOL FOR SYNTHESIS MSDS.
  • No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Ted Pella. (2017). Safety Data Sheet Product No. 18601 Propylene Oxide.
  • Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Google Patents. (n.d.). US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • Air Liquide Malaysia. (n.d.). Propylene Oxide.
  • New Jersey Department of Health. (n.d.). Propylene oxide - Hazardous Substance Fact Sheet.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • European Patent Office. (n.d.). PREPARATION AND PURIFICATION OF IODIXANOL - EP 2504298 B1.

Sources

Application Notes and Protocols for the Extraction of Chlorophenoxy Alcohols from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Significance of Chlorophenoxy Alcohols

Chlorophenoxy alcohols are a class of polar organic compounds that can enter the environment as degradation products of widely used chlorophenoxy acid herbicides or as direct contaminants from industrial processes. Their presence in environmental water sources is of growing concern due to their potential toxicity and persistence. Accurate and reliable quantification of these compounds at trace levels is essential for environmental monitoring, risk assessment, and regulatory compliance. This guide provides a comprehensive overview of the principles and detailed protocols for the extraction of chlorophenoxy alcohols from environmental water samples, designed for researchers, scientists, and professionals in environmental analysis and drug development.

The inherent polarity and water solubility of chlorophenoxy alcohols present a significant analytical challenge, often resulting in poor recovery with traditional extraction methods. This document will explore two primary extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), providing in-depth protocols and the scientific rationale behind the methodological choices. Furthermore, we will discuss the subsequent analytical determination by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Choosing the Right Extraction Strategy: SPE vs. LLE

The selection of an appropriate extraction method is paramount for achieving high recovery and a clean extract, free from matrix interferences. Both SPE and LLE have their merits and demerits for the extraction of polar analytes like chlorophenoxy alcohols from aqueous matrices.

Solid-Phase Extraction (SPE) has emerged as a dominant technique due to its numerous advantages over traditional LLE. SPE is more efficient, requires significantly less solvent, and is more amenable to automation.[1] The core principle of SPE involves partitioning the analytes between a solid sorbent and the liquid sample. By carefully selecting the sorbent and optimizing the conditions, chlorophenoxy alcohols can be effectively retained on the sorbent while interferences are washed away. The retained analytes are then eluted with a small volume of a suitable organic solvent, resulting in a concentrated and purified extract. For polar compounds like chlorophenoxy alcohols, reversed-phase SPE is the most common approach.

Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of a compound in two immiscible liquids, typically water and an organic solvent.[2] The efficiency of LLE is governed by the partition coefficient of the analyte between the two phases. For polar analytes, achieving high extraction efficiency can be challenging and may require multiple extractions, large volumes of organic solvents, and pH adjustment of the aqueous sample to suppress the ionization of the analytes.[3] While often perceived as simpler, LLE can be more labor-intensive and prone to emulsion formation, which can complicate phase separation.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Solvent Consumption LowHigh
Extraction Efficiency High, especially with optimized sorbentsCan be variable, may require multiple extractions
Selectivity High, tunable by sorbent choiceLower, primarily based on polarity
Automation Potential HighLow
Sample Throughput HighLow
Emulsion Formation Not an issueCan be a significant problem
Cost per Sample Can be higher due to cartridge costCan be lower in terms of consumables

Protocol 1: Solid-Phase Extraction (SPE) of Chlorophenoxy Alcohols

This protocol details a robust SPE method for the extraction of chlorophenoxy alcohols from water samples using a polymeric reversed-phase sorbent. Polymeric sorbents, particularly those with a hydrophilic-lipophilic balance (HLB), are highly effective for retaining a wide range of polar and non-polar compounds from aqueous samples.[4][5]

Principle of the Method

The acidic nature of the hydroxyl group in chlorophenoxy alcohols necessitates pH adjustment of the water sample. By acidifying the sample to a pH at least two units below the pKa of the analytes, their ionization is suppressed, rendering them more hydrophobic and enhancing their retention on the reversed-phase sorbent.[3] The extraction process follows four key steps: conditioning, loading, washing, and elution.[6]

Diagram of the SPE Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 500 mL Water Sample Adjust_pH Acidify to pH 2-3 with HCl Sample->Adjust_pH Load 3. Load Sample (~10 mL/min) Adjust_pH->Load Condition 1. Condition Cartridge (e.g., 6 mL Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., 6 mL DI Water, pH 2-3) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Cartridge (e.g., 6 mL DI Water) Load->Wash Dry 5. Dry Cartridge (High vacuum or N2 stream) Wash->Dry Elute 6. Elute Analytes (e.g., 6 mL Ethyl Acetate) Dry->Elute Concentrate Concentrate Eluate (N2 stream) Elute->Concentrate Reconstitute Reconstitute in Solvent (for GC-MS or LC-MS/MS) Concentrate->Reconstitute

Caption: Workflow for Solid-Phase Extraction of Chlorophenoxy Alcohols.

Materials and Reagents
  • SPE Cartridges: Polymeric reversed-phase cartridges with a hydrophilic-lipophilic balance (HLB), 500 mg, 6 mL (e.g., Waters Oasis HLB).

  • Methanol (MeOH): HPLC grade or higher.

  • Ethyl Acetate: HPLC grade or higher.

  • Hydrochloric Acid (HCl): Concentrated, analytical grade.

  • Deionized (DI) Water: High purity.

  • SPE Vacuum Manifold.

  • Nitrogen Evaporation System.

  • Glassware: Volumetric flasks, beakers, graduated cylinders.

Step-by-Step Protocol
  • Sample Preparation:

    • Collect a 500 mL water sample in a clean glass container.

    • Acidify the sample to a pH of 2-3 by adding concentrated HCl dropwise while stirring. This step is crucial to ensure the chlorophenoxy alcohols are in their neutral form for optimal retention.[3]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 6 mL of methanol through each cartridge to wet the sorbent and activate the functional groups.[6] Do not apply a strong vacuum; allow the solvent to drip through.

  • SPE Cartridge Equilibration:

    • Immediately after conditioning, pass 6 mL of DI water (adjusted to pH 2-3 with HCl) through each cartridge.[6] This step removes the methanol and prepares the sorbent for the aqueous sample. Do not allow the cartridge to go dry from this point until the sample is loaded.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned and equilibrated cartridge at a flow rate of approximately 10 mL/min. A consistent and relatively slow flow rate ensures efficient interaction between the analytes and the sorbent.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 6 mL of DI water to remove any remaining polar interferences that were not retained by the sorbent.

  • Drying:

    • Dry the cartridge thoroughly by applying a high vacuum for 10-15 minutes or by passing a stream of nitrogen gas through it. This step is critical to remove residual water, which can interfere with the subsequent elution and analysis, especially for GC-MS.

  • Elution:

    • Place a collection tube inside the vacuum manifold.

    • Elute the retained chlorophenoxy alcohols by passing 6 mL of ethyl acetate through the cartridge. Use a slow flow rate to ensure complete desorption of the analytes.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for the intended analytical method (e.g., ethyl acetate for GC-MS, or a mobile phase compatible solvent for LC-MS/MS).

Protocol 2: Liquid-Liquid Extraction (LLE) of Chlorophenoxy Alcohols

This protocol provides a method for the extraction of chlorophenoxy alcohols using LLE. This technique is useful when SPE resources are unavailable or for samples with high levels of suspended solids that might clog an SPE cartridge.

Principle of the Method

Similar to SPE, the efficiency of LLE for acidic analytes is highly dependent on the pH of the aqueous sample. By acidifying the sample, the chlorophenoxy alcohols are protonated, reducing their water solubility and promoting their partitioning into the organic solvent.[3] Dichloromethane is a common and effective solvent for this purpose. To improve recovery, a "salting-out" effect can be employed by adding a neutral salt like sodium chloride to the aqueous phase, which decreases the solubility of organic compounds in water.[3]

Diagram of the LLE Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Sample 500 mL Water Sample in Separatory Funnel Adjust_pH Acidify to pH 2-3 with HCl Sample->Adjust_pH Add_Salt Add NaCl (Salting Out) Adjust_pH->Add_Salt Add_Solvent 1. Add 60 mL Dichloromethane Add_Salt->Add_Solvent Shake 2. Shake Vigorously (1-2 min) Add_Solvent->Shake Separate 3. Allow Phases to Separate Shake->Separate Collect 4. Collect Organic Layer Separate->Collect Repeat 5. Repeat Extraction 2x with fresh Dichloromethane Collect->Repeat Combine Combine Organic Extracts Repeat->Combine Dry_Extract Dry with Anhydrous Na2SO4 Combine->Dry_Extract Concentrate Concentrate Extract (Rotary Evaporator or N2) Dry_Extract->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute

Caption: Workflow for Liquid-Liquid Extraction of Chlorophenoxy Alcohols.

Materials and Reagents
  • Dichloromethane (DCM): HPLC grade or higher.

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove organic contaminants.

  • Anhydrous Sodium Sulfate (Na₂SO₄): Analytical grade, baked at 400°C for 4 hours.

  • Hydrochloric Acid (HCl): Concentrated, analytical grade.

  • Deionized (DI) Water: High purity.

  • Separatory Funnel: 1 L capacity.

  • Glassware: Erlenmeyer flasks, beakers, graduated cylinders.

  • Rotary Evaporator or Nitrogen Evaporation System.

Step-by-Step Protocol
  • Sample Preparation:

    • Transfer a 500 mL water sample to a 1 L separatory funnel.

    • Acidify the sample to a pH of 2-3 with concentrated HCl.

    • Add approximately 30 g of NaCl to the sample and shake until dissolved to enhance the extraction efficiency.[3]

  • First Extraction:

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock.

    • Place the funnel in a ring stand and allow the layers to separate completely. The dichloromethane layer will be the bottom layer.

    • Drain the lower organic layer into a clean Erlenmeyer flask.

  • Subsequent Extractions:

    • Repeat the extraction process two more times with fresh 60 mL portions of dichloromethane, combining all the organic extracts in the same Erlenmeyer flask.

  • Drying the Extract:

    • Add approximately 10 g of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Swirl the flask and let it stand for at least 15 minutes.

  • Concentration and Reconstitution:

    • Carefully decant the dried extract into a round-bottom flask for rotary evaporation or a concentration tube for nitrogen evaporation.

    • Concentrate the extract to a small volume (e.g., 1-2 mL).

    • Transfer the concentrated extract to a vial and evaporate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a precise volume (e.g., 1 mL) of a suitable solvent for the subsequent analysis.

Analytical Determination

Due to their polarity and low volatility, chlorophenoxy alcohols require specific analytical approaches.

GC-MS with Derivatization

Direct analysis of chlorophenoxy alcohols by GC can result in poor peak shape and low sensitivity.[7] Therefore, a derivatization step is necessary to convert the polar hydroxyl group into a less polar, more volatile functional group.[8]

  • Acetylation: A common method involves reacting the extract with acetic anhydride in the presence of a base (e.g., potassium bicarbonate) to form acetate esters.[1]

  • Silylation: Another effective technique is to react the analytes with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (TMS) ethers. The ease of derivatization for alcohols makes this a robust choice.

Typical Derivatization Protocol (Acetylation):

  • To the reconstituted extract, add 100 µL of a saturated potassium bicarbonate solution and 50 µL of acetic anhydride.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed for 5-10 minutes.

  • The derivatized analytes (now in the organic phase) can be directly injected into the GC-MS.

LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an excellent alternative for the analysis of polar compounds like chlorophenoxy alcohols, as it often does not require derivatization.[2] Reversed-phase chromatography is typically used, and the high selectivity and sensitivity of MS/MS allow for detection at very low concentrations.

Performance Data

The following table presents typical performance data for the analysis of chlorophenols, which are structurally similar to chlorophenoxy alcohols and for which more data is available. These values can be considered as representative targets for method validation.

Analyte (Chlorophenol)Extraction MethodAnalytical MethodRecovery (%)Limit of Detection (LOD)Reference
PentachlorophenolSPEGC-ECD70-106%<20 ng/L[9]
2,4,5-TrichlorophenolSPEGC-ECD70-106%<20 ng/L[9]
2,4-DichlorophenolSPEGC-ECD70-106%<20 ng/L[9]
Chlorophenoxy HerbicidesSPEGC-MS70-99%0.1-0.2 µg/L[10]

Conclusion

The reliable extraction of chlorophenoxy alcohols from environmental water samples is a critical step for their accurate quantification. Solid-Phase Extraction using polymeric sorbents offers a highly efficient, selective, and automatable approach with reduced solvent consumption. While Liquid-Liquid Extraction remains a viable alternative, it is generally more labor-intensive and less efficient for these polar analytes. For GC-MS analysis, a derivatization step such as acetylation or silylation is essential to improve chromatographic performance. Alternatively, LC-MS/MS provides a powerful tool for the direct analysis of these compounds without the need for derivatization. The choice of method will depend on the specific laboratory resources, required sensitivity, and sample throughput. The protocols provided in this guide offer a robust starting point for the development and validation of methods for the analysis of chlorophenoxy alcohols in environmental water samples.

References

  • Ethanol/Water Extraction Combined with Solid-Phase Extraction and Solid-Phase Microextraction Concentration for the Determination of Chlorophenols in Cork Stoppers. ResearchGate. Available at: [Link]

  • Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. ResearchGate. Available at: [Link]

  • SPE Method Development Tips and Tricks. Agilent. Available at: [Link]

  • Determination of Chlorophenols in water by LC-MS/MS. Case study. Available at: [Link]

  • Instructions for Sample Preparation: Liquid Ethanol Procedure. Charles River. Available at: [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]

  • Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples. ResearchGate. Available at: [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available at: [Link]

  • The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions. Available at: [Link]

  • Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PMC - NIH. Available at: [Link]

  • Derivatization With Acetic Anhydride - Analysis of 15 Chlorophenols. Jaoac - 67.4.789. Available at: [Link]

  • Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. EPA. Available at: [Link]

  • Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]

  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. ResearchGate. Available at: [Link]

  • how derivatization of phenolic Acid by using GC-MS?. ResearchGate. Available at: [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega - ACS Publications. Available at: [Link]

  • EPA-RCA: 8151A: Chlorinated Herbicides and Related Compounds in Water, Soil... NEMI. Available at: [Link]

  • Polymeric Sorbents for Solid-Phase Extraction (SPE) Of Polar Analytes And Carbon Dioxide Capture. Scholar Commons. Available at: [Link]

  • EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom. EPA. Available at: [Link]

  • Sample Preparation Solutions. Waters Corporation. Available at: [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Available at: [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]

  • Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. PubMed. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?. ResearchGate. Available at: [Link]

  • Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Methods For Organochlorine Pesticides And Chlorophenoxy Acid Herbicides In Drinking Water And Raw Source Water Research And Development. EPA. Available at: [Link]

  • A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. SciSpace. Available at: [Link]

  • DNA Extraction from Ethanol Zooplankton Samples - Phenol-Chloroform. Protocols.io. Available at: [Link]

  • Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed. Available at: [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available at: [Link]

  • Method 8151A. Specialty Analytical. Available at: [Link]

  • Survey of Community Water Supplies for the Occurrence of 2,4,5-T and Related Herbicides. EPA. Available at: [Link]

  • Ask a simple question about derivatization of gc-ms. Chromatography Forum. Available at: [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Available at: [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Available at: [Link]

  • The Role of Polymers in Solid-Phase Extraction and Sample Preparation. LCGC International - Chromatography Online. Available at: [Link]

  • Analysis of Chlorinated Herbicides by GC Using Methylation Derivatization. Newtown Creek Group. Available at: [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. Available at: [Link]

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Troubleshooting & Optimization

Separating 2-(4-Chlorophenoxy)propan-1-ol from p-chlorophenol impurities

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHE-SEP-4092 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

This guide addresses the purification of 2-(4-Chlorophenoxy)propan-1-ol (Target) from residual p-chlorophenol (Impurity). This separation relies on the distinct acidity difference between the phenolic impurity (pKa ~9.4) and the neutral ether-alcohol target.

The primary protocol utilizes chemically active liquid-liquid extraction (LLE) , converting the phenol into a water-soluble salt while retaining the target in the organic phase. Secondary polishing via flash chromatography is provided for high-purity requirements (>99.5%).

Module 1: The Core Separation Protocol (Acid-Base Extraction)

The Science of the Separation

The separation is driven by the acidity of the phenolic hydroxyl group.

  • p-Chlorophenol (Impurity): Weakly acidic (pKa 9.41).[1] In the presence of a strong base (pH > 12), it deprotonates to form sodium p-chlorophenoxide, which is highly water-soluble.

  • 2-(4-Chlorophenoxy)propan-1-ol (Target): Neutral. The ether linkage and aliphatic alcohol do not ionize at high pH. It remains lipophilic and partitions into the organic solvent.

Step-by-Step Protocol

Reagents Required:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Base: 1.0 M Sodium Hydroxide (NaOH).

  • Wash: Saturated Sodium Chloride (Brine).

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).
    

Workflow:

  • Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude).

  • Basification (The Critical Step):

    • Transfer the organic layer to a separatory funnel.[2]

    • Wash three times with 1.0 M NaOH (1:1 volume ratio relative to organic phase).

    • Technical Note: Vigorous shaking is required to ensure the phenol contacts the aqueous base, but watch for emulsions (see Troubleshooting).

  • Phase Check: The p-chlorophenol is now in the top aqueous layer (if using DCM) or bottom aqueous layer (if using EtOAc).

  • Neutralization Wash: Wash the organic phase once with distilled water, then once with brine to remove residual base and water.

  • Drying: Collect the organic phase, dry over

    
    , filter, and concentrate in vacuo.
    
Visual Workflow (Process Logic)

ExtractionLogic cluster_Phase Separatory Funnel Start Crude Mixture (Target + p-Chlorophenol) Solvent Dissolve in DCM Start->Solvent Wash1 Wash with 1.0M NaOH (x3) Solvent->Wash1 OrgPhase Organic Phase (DCM) Contains: Neutral Target Wash1->OrgPhase Partitions to AqPhase Aqueous Phase (NaOH) Contains: Sodium p-chlorophenoxide Wash1->AqPhase Extracts to Brine Wash w/ Brine + Dry (MgSO4) OrgPhase->Brine Waste Chemical Waste AqPhase->Waste Discard (or Acidify to Recover Phenol) Final Pure 2-(4-Chlorophenoxy)propan-1-ol Brine->Final

Figure 1: Logic flow for the chemical separation of phenolic impurities via base extraction.

Module 2: Troubleshooting & FAQs

Q: Why does the organic layer still smell like phenol after extraction?

Diagnosis: Incomplete deprotonation or re-partitioning. Solution:

  • Check pH: Ensure the aqueous layer pH > 12. If the pH drops (due to consuming the base), the phenol reprotonates and returns to the organic layer. Use more concentrated NaOH (2M) if necessary.

  • Contact Time: Phenols can hydrogen bond to the target alcohol, creating a "complex" that resists extraction. Increase shaking time or add a small amount of methanol to the organic phase to disrupt H-bonding.

Q: I have a stubborn emulsion. The layers won't separate.

Diagnosis: Phenolate salts act as surfactants (soaps), reducing interfacial tension. Solution:

  • Salting Out: Add solid NaCl directly to the separatory funnel to increase the density of the aqueous phase.

  • Filtration: Pass the entire emulsion through a pad of Celite. This physically breaks the bubbles.

  • Time: Allow to stand for 1 hour.

Q: Can I use Sodium Bicarbonate ( ) instead of NaOH?

Answer: No. Refer to the pKa data below.


 (pH ~8.5) is not basic enough to fully deprotonate p-chlorophenol (pKa 9.4). You need a base with a conjugate acid pKa at least 2-3 units higher than the phenol.
CompoundpKaReaction with NaHCO3?Reaction with NaOH?
p-Chlorophenol 9.41No (Equilibrium favors neutral phenol)Yes (Forms salt)
Benzoic Acid (Comparison)4.2YesYes

Module 3: Analytical Verification (HPLC)

Do not rely on smell alone. Use this HPLC method to quantify residual p-chlorophenol.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile : Water (50:50 v/v) with 0.1% Phosphoric Acid.

    • Note: Acid is required to keep the phenol protonated for sharp peak shape.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 280 nm (aromatic ring absorption).

Expected Elution Order:

  • 2-(4-Chlorophenoxy)propan-1-ol (More polar due to aliphatic alcohol, elutes first/mid).

  • p-Chlorophenol (Less polar in acidic conditions, elutes later).

    • Note: Elution order may flip depending on specific column carbon load; inject standards to confirm.

Module 4: Polishing (Chromatography)

If extraction yields 98% purity but >99.5% is required for API standards, use Flash Chromatography.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10


 60:40).
Critical Tip:  p-Chlorophenol "streaks" on silica due to its acidity. To prevent this and ensure it stays behind or moves distinctly:
  • Add 1% Acetic Acid to the mobile phase. This suppresses ionization on the silica surface, sharpening the phenol peak and improving resolution from the target alcohol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4684, 4-Chlorophenol. Retrieved from .

  • PrepChem. Synthesis of 2-(4-chlorophenoxy)-propanol. (Describes the alkylation reaction context). Retrieved from .

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization. Journal of Analytical Sciences, Methods and Instrumentation.[5] (Validates HPLC separation of chlorophenols). Retrieved from .

  • Scribd. Solubility of Organic Compounds in NaOH. (Demonstrates the fundamental solubility differences between phenols and neutral organics). Retrieved from .

Sources

Minimizing side reactions in 2-(4-Chlorophenoxy)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support resource for the synthesis of 2-(4-Chlorophenoxy)propan-1-ol (CAS: 134227-44-4). It addresses the critical challenges of regioselectivity and chemoselectivity inherent to this specific ether linkage.

Topic: Minimizing Side Reactions & Optimizing Regiocontrol Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Executive Summary: The Regioselectivity Challenge

The synthesis of 2-(4-Chlorophenoxy)propan-1-ol presents a specific regiochemical trap. Direct alkylation of 4-chlorophenol with propylene oxide typically follows an SN2 mechanism attacking the less hindered carbon, yielding the wrong isomer (1-(4-chlorophenoxy)propan-2-ol).

To guarantee the target structure (phenoxy group at the secondary carbon), the Ester Route (alkylation with methyl 2-chloropropionate followed by reduction) is the industry standard. However, this route introduces side reaction risks: C-alkylation , Elimination (Acrylate formation) , and Dehalogenation .[1]

This guide provides troubleshooting for the Ester Route to ensure high purity and yield.

Reaction Pathway & Impurity Map

The following diagram illustrates the primary synthetic pathway and the branching points where critical side reactions occur.

ReactionPathway Start 4-Chlorophenol + Methyl 2-chloropropionate Intermediate Intermediate Ester (Methyl 2-(4-chlorophenoxy)propionate) Start->Intermediate Base (K2CO3), Solvent S_N2 Substitution Impurity_C Impurity A: C-Alkylated Phenol (Ring alkylation) Start->Impurity_C Solvent effect (Phenoxide C-attack) Impurity_Elim Impurity B: Methyl Acrylate (Elimination of alkylating agent) Start->Impurity_Elim High Temp / Strong Base (E2 Elimination) Target TARGET PRODUCT 2-(4-Chlorophenoxy)propan-1-ol Intermediate->Target Reduction (NaBH4/MeOH or LiAlH4) Impurity_Dehalo Impurity C: Dehalogenated Product (2-Phenoxypropan-1-ol) Intermediate->Impurity_Dehalo Over-active Reductant (Pd/H2 or hot LAH)

Caption: Logical flow of the Ester Route synthesis showing critical impurity nodes (Red) deviating from the product pathway (Green).[1]

Troubleshooting Guide (FAQ Format)

Phase 1: O-Alkylation (Ether Formation)[1]

Q1: I am observing significant amounts of unreacted 4-chlorophenol and low conversion, despite refluxing. What is happening? Diagnosis: The electrophile (methyl 2-chloropropionate) is a secondary halide, making it sterically hindered and sluggish compared to primary halides.[1] Corrective Action:

  • Catalysis: Add 5–10 mol% Potassium Iodide (KI) . This generates an in situ iodide intermediate (Finkelstein reaction), which is a better leaving group than chloride, significantly accelerating the SN2 reaction.

  • Solvent Switch: If using acetone, switch to MEK (Methyl Ethyl Ketone) or DMF .[1] The higher boiling point of MEK (80°C) provides the necessary activation energy without the difficult workup of DMF.

Q2: My HPLC shows a side product consistent with ring alkylation (C-alkylation). How do I stop this? Diagnosis: Phenoxides are ambident nucleophiles. C-alkylation is favored by tight ion pairs (non-polar solvents) or very protic solvents that solvate the oxygen.[1] Corrective Action:

  • Base Selection: Use Potassium Carbonate (K₂CO₃) rather than NaOH or NaH. The potassium cation is larger and forms a looser ion pair, favoring O-alkylation.

  • Solvent: Use a polar aprotic solvent like Acetonitrile or DMF .[1] These solvents solvate the cation (K+) well, leaving the phenoxide oxygen "naked" and more reactive toward O-alkylation.

Q3: I see methyl acrylate in the waste stream and lower yields of the ester. Is the reagent decomposing? Diagnosis: Yes. Methyl 2-chloropropionate can undergo E2 elimination to form methyl acrylate in the presence of strong bases or excessive heat. Corrective Action:

  • Lower Basicity: Avoid strong alkoxides (e.g., NaOMe). Stick to Carbonates (K₂CO₃ or Cs₂CO₃).[1]

  • Controlled Addition: Do not add the alkylating agent all at once to a hot basic mixture. Add it dropwise to the phenol/base mixture at a moderate temperature (50–60°C) to keep its concentration low relative to the phenoxide nucleophile.

Phase 2: Reduction (Ester to Alcohol)[1]

Q4: During reduction, I am losing the chlorine atom on the aromatic ring (Dechlorination). Diagnosis: You are likely using a reduction method that involves oxidative addition to aryl halides (e.g., Catalytic Hydrogenation with Pd/C) or harsh hydride conditions. Corrective Action:

  • Avoid: Do not use H₂/Pd-C or dissolving metal reductions (Na/EtOH).[1]

  • Recommended Protocol: Use Sodium Borohydride (NaBH₄) in refluxing methanol or Lithium Aluminum Hydride (LiAlH₄) at strictly 0°C.[1]

    • Note: While LiAlH₄ is powerful, aryl chlorides are generally stable to it at low temperatures.[1] NaBH₄ is milder and chemoselective, leaving the aryl chloride completely intact.

Optimized Experimental Protocols

Protocol A: High-Fidelity O-Alkylation

Minimizes elimination and C-alkylation.[1]

ParameterSpecificationRationale
Reagents 4-Chlorophenol (1.0 eq), Methyl 2-chloropropionate (1.2 eq)Slight excess of alkylator compensates for minor elimination.[1]
Base Anhydrous K₂CO₃ (1.5 eq)Buffers reaction; promotes O-alkylation.[1]
Catalyst KI (0.1 eq)Accelerates reaction via Finkelstein exchange.[1]
Solvent DMF (Dimethylformamide) or MEKHigh dielectric constant promotes SN2.[1]
Temp 80°C (MEK reflux) or 60-70°C (DMF)Balance between rate and elimination risk.[1]

Step-by-Step:

  • Charge flask with 4-Chlorophenol, K₂CO₃, and KI in solvent.[1]

  • Stir at room temperature for 30 mins to form the phenoxide.

  • Add Methyl 2-chloropropionate dropwise over 20 minutes.

  • Heat to target temperature (60–80°C) and monitor by HPLC/TLC.

  • Workup: Filter off inorganic salts. Partition filtrate between Ethyl Acetate and Water. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

Protocol B: Chemoselective Reduction

Preserves the Aryl-Cl bond.

Method: NaBH₄ / Methanol Reflux [1]

  • Dissolve the crude ester (from Protocol A) in Methanol (10 mL/g).

  • Add NaBH₄ (2.0 eq) in portions over 30 minutes at 0°C.

    • Caution: Gas evolution (H₂).[1]

  • Allow to warm to room temperature, then heat to reflux (65°C) for 2–4 hours.

    • Note: Esters react slowly with NaBH₄; reflux is required. Alternatively, add LiCl (1.0 eq) to catalyze the reduction at room temperature.

  • Quench: Cool to 0°C. Add Saturated NH₄Cl solution dropwise.

  • Extraction: Evaporate MeOH. Extract aqueous residue with DCM or Ethyl Acetate.

References

  • PubChem. (n.d.).[1][2] 2-(4-Chlorophenoxy)propan-1-ol Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). Alkylation of Phenols: General Procedures. Org. Synth. Coll. Vol. various. (General grounding for Phenol O-alkylation conditions using K2CO3/Acetone). [Link]

  • Vertex AI Search Results. (2026). Synthesis of Mecoprop and related phenoxy propionates.
  • PrepChem. (n.d.). Synthesis of 2-(4-chlorophenoxy)-propanol. (Provided alternative direct alkylation context). [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Interpretation of 2-(4-Chlorophenoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for elucidating molecular structures in solution. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 2-(4-chlorophenoxy)propan-1-ol, a substituted phenoxy propanol derivative. By comparing its spectral features with those of structurally related analogs, we aim to provide a comprehensive understanding of how subtle structural modifications manifest in the ¹H NMR spectrum, thereby enhancing your ability to interpret complex spectra of similar compounds.

The Foundational Principles of ¹H NMR Spectroscopy

Before delving into the specific spectrum, it is crucial to recall the fundamental principles governing ¹H NMR spectroscopy. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton.[1][2][3] Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[4] The multiplicity, or splitting pattern, of a signal arises from spin-spin coupling, the interaction of a proton with neighboring non-equivalent protons.[5][6][7][8] This follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.[9] The coupling constant (J), measured in Hertz (Hz), quantifies the magnitude of this interaction and is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[10][11][12][13][14]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A reliable interpretation is predicated on a high-quality spectrum. The following is a standardized protocol for ¹H NMR sample preparation and data acquisition.

Sample Preparation
  • Sample Weighing: Accurately weigh 1-5 mg of the analyte, 2-(4-chlorophenoxy)propan-1-ol.[15]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[15][16][17][18] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.[17][18]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

Data Acquisition

The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer.[19][20]

ParameterValueRationale
Pulse Programzg30A standard 30-degree pulse for routine spectra.
Number of Scans (NS)8-16Sufficient for good signal-to-noise for a few milligrams of sample.[20][21]
Acquisition Time (AQ)3-4 sProvides adequate digital resolution to resolve fine coupling.[20]
Relaxation Delay (D1)1-2 sAllows for sufficient relaxation of protons between scans for most routine qualitative work.
Spectral Width (SW)16 ppmA standard width that encompasses the typical chemical shift range for organic molecules.

¹H NMR Spectrum of 2-(4-Chlorophenoxy)propan-1-ol: A Detailed Interpretation

The structure of 2-(4-chlorophenoxy)propan-1-ol, with proton labels for assignment, is shown below:

Figure 1: Structure of 2-(4-Chlorophenoxy)propan-1-ol with proton labeling.

Based on the structure, we anticipate signals for the aromatic protons, the methine proton (Hc), the two methylene protons (Hb), the methyl protons (Hd), and the hydroxyl proton (Ha).

Predicted Spectral Data:
Proton LabelIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H(a) - OH1HSinglet (broad)1.5 - 3.0-
H(b) - CH₂2HDoublet of doublets3.6 - 3.8J(b,c) ≈ 5-7
H(c) - CH1HMultiplet4.2 - 4.4J(c,b) ≈ 5-7, J(c,d) ≈ 6-7
H(d) - CH₃3HDoublet1.2 - 1.4J(d,c) ≈ 6-7
Aromatic H4HTwo Doublets6.8 - 7.3J(ortho) ≈ 8-9
Rationale for Assignments:
  • Aromatic Protons (AA'BB' system): The para-substituted chlorophenoxy group gives rise to a characteristic AA'BB' splitting pattern, which often appears as two doublets. The protons ortho to the oxygen are expected to be upfield relative to those ortho to the chlorine due to the oxygen's electron-donating resonance effect.

  • Methine Proton (Hc): This proton is attached to a carbon bearing an oxygen atom, causing a significant downfield shift. It is coupled to both the methylene protons (Hb) and the methyl protons (Hd), resulting in a complex multiplet.

  • Methylene Protons (Hb): These protons are adjacent to the chiral center (Cc) and are therefore diastereotopic. This means they are chemically non-equivalent and should, in principle, have different chemical shifts and couple with each other (geminal coupling) and with the methine proton (Hc). However, the chemical shift difference may be small, and the signal may appear as a doublet of doublets due to coupling with Hc.

  • Methyl Protons (Hd): These protons are coupled to the methine proton (Hc) and will appear as a doublet.

  • Hydroxyl Proton (Ha): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet due to chemical exchange and does not typically show coupling to adjacent protons. A D₂O exchange experiment can confirm this assignment, as the OH peak will disappear.

Comparative Analysis with Structural Analogs

To solidify our interpretation, we will compare the predicted spectrum of 2-(4-chlorophenoxy)propan-1-ol with the known spectral data of its structural isomers and related compounds.

1-(4-Chlorophenoxy)propan-2-ol

This isomer differs in the positions of the hydroxyl and ether linkages on the propyl chain.

Figure 2: Structure of 1-(4-Chlorophenoxy)propan-2-ol.

Key Spectral Differences:

  • The CH₂ group (Hb) in 1-(4-chlorophenoxy)propan-2-ol is now directly attached to the electron-withdrawing phenoxy group, which will shift its signal further downfield compared to the CH₂OH group in the target molecule.

  • The CH group (Hc) is now attached to the hydroxyl group, which is less electron-withdrawing than the phenoxy group. This will likely result in an upfield shift for Hc compared to the target molecule.

  • The CH₃ group (Hd) is now adjacent to the CHOH group, and its chemical shift will be slightly different.

2-Phenoxypropan-1-ol

This analog lacks the chloro-substituent on the phenyl ring.

Figure 3: Structure of 2-Phenoxypropan-1-ol.

Key Spectral Differences:

  • The aromatic region will be more complex. Instead of the AA'BB' system, we will observe signals for the ortho, meta, and para protons of the unsubstituted phenyl ring.

  • The absence of the electron-withdrawing chlorine atom will cause a slight upfield shift for all protons, particularly those on the aromatic ring and the adjacent propyl chain.

Summary of Expected Chemical Shifts for Comparison:
CompoundH(b) - CH₂H(c) - CHH(d) - CH₃Aromatic H
2-(4-Chlorophenoxy)propan-1-ol ~ 3.6 - 3.8~ 4.2 - 4.4~ 1.2 - 1.4~ 6.8 - 7.3
1-(4-Chlorophenoxy)propan-2-ol~ 3.9 - 4.1~ 4.0 - 4.2~ 1.2 - 1.3~ 6.8 - 7.3
2-Phenoxypropan-1-ol~ 3.5 - 3.7~ 4.1 - 4.3~ 1.1 - 1.3~ 6.9 - 7.4

Note: These are estimated chemical shifts and may vary slightly depending on the solvent and concentration.

Conclusion

The ¹H NMR spectrum of 2-(4-chlorophenoxy)propan-1-ol is predicted to exhibit distinct signals that are consistent with its structure. The aromatic region will show a characteristic pattern for a para-substituted phenyl ring. The aliphatic region will contain a doublet for the methyl group, a doublet of doublets for the methylene group, and a multiplet for the methine proton, all in their expected chemical shift ranges. By comparing these predicted features with the known spectra of its isomers and analogs, we can confidently assign the signals and confirm the structure of the target molecule. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, is an invaluable tool for any scientist working in chemical research and development.

References

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Wikipedia. (2023). Chemical shift. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry Department, University of Missouri. (2020). Optimized Default 1H Parameters. [Link]

  • Chemistry LibreTexts. (2022). 13.2: The Chemical Shift. [Link]

  • Conduct Science. (2020). Spin-Spin coupling in NMR. [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]

  • Wikipedia. (2023). Karplus equation. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. [Link]

  • J-Chemistry. (2019). NMR Coupling constant Karplus equation Organic Spectroscopy (Part-4) [Video]. YouTube. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Western University. (n.d.). NMR SAMPLE PREPARATION. [Link]

  • Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Chemistry LibreTexts. (2022). 5.6: Spin-Spin Coupling. [Link]

  • TMP Chem. (2016). Quantum Chemistry 13.7 - Spin-Spin Coupling [Video]. YouTube. [Link]

  • Quimica Organica. (n.d.). Spin-Spin Coupling. [Link]

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Comparative Guide: Reference Standards for 2-(4-Chlorophenoxy)propan-1-ol Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the synthesis of chlorophenoxy-based pharmaceuticals (e.g., Chlorphenesin) and agrochemicals (e.g., Mecoprop), 2-(4-Chlorophenoxy)propan-1-ol appears as a critical process-related impurity or intermediate. Its structural specificity—specifically the positioning of the phenoxy group at the C2 position versus the C1 position found in its isomer 1-(4-Chlorophenoxy)propan-2-ol —presents a unique analytical challenge.

Accurate quantification of this molecule is not merely a compliance box-ticking exercise; it is a safety imperative. The biological activity and toxicological profile of phenoxy isomers can differ significantly. Therefore, the selection of the correct Reference Standard grade is the single most critical variable in your analytical workflow.

This guide objectively compares the three primary tiers of reference materials available for this compound, supported by experimental methodologies to validate their performance.

Comparative Analysis: Hierarchy of Reference Standards

Selecting the appropriate standard depends entirely on the regulatory stage of your product (Early R&D vs. GMP Release). Using a research-grade chemical for GMP release is a compliance violation; using a Certified Reference Material (CRM) for initial screening is a budgetary error.

Table 1: Comparative Performance Matrix
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Reference Standard Tier 3: Reagent / Research Grade
Accreditation ISO 17034 & ISO 17025ISO 17025 (typically)None (ISO 9001 at best)
Traceability SI-Traceable (NIST/BIPM)Traceable to internal primary stdNot guaranteed
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%)Purity stated, no uncertainty budget"Approximate" (e.g., >98%)
Homogeneity Verified & CertifiedAssumed based on batch dataUnknown
Stability Monitored & Guaranteed until expiryRetest dates providedNot monitored
Primary Use GMP Release , Instrument CalibrationMethod Validation, Routine QCEarly R&D, Synthesis Starting Material
Cost Factor High (10x)Medium (3x)Low (1x)
Expert Insight: The "Uncertainty" Trap

In quantitative impurity profiling, Measurement Uncertainty is additive. If you use a Tier 2 standard with a purity of "99.0%" but no uncertainty statement, you cannot calculate the true error margin of your impurity result. For critical release testing of 2-(4-Chlorophenoxy)propan-1-ol, Tier 1 (CRM) is the only defensible choice under ICH Q3A/B guidelines.

Decision Logic: Selecting the Right Standard

The following decision tree illustrates the logical flow for selecting the standard based on your specific analytical goal.

StandardSelection Start Define Analytical Goal Quant Quantification (GMP/GLP)? Start->Quant Release Testing ID Identification / Screening? Start->ID R&D MethodVal Method Validation? Start->MethodVal Dev CRM Select ISO 17034 CRM (Primary Standard) Quant->CRM Yes (Critical) Reagent Reagent Grade (Qualitative Only) ID->Reagent Structure Check RefStd Select ISO 17025 Analytical Standard MethodVal->RefStd Routine RefStd->CRM If uncertainty required

Figure 1: Decision logic for selecting reference standard grades based on regulatory requirements.

Experimental Protocol: Isomer-Specific Purity Testing

The primary challenge with 2-(4-Chlorophenoxy)propan-1-ol is distinguishing it from its isomer, 1-(4-Chlorophenoxy)propan-2-ol . Standard C18 methods often co-elute these species.

The following protocol uses a Pentafluorophenyl (PFP) stationary phase, which offers superior selectivity for positional isomers due to pi-pi interactions and hydrogen bonding differences.

Chromatographic Conditions (HPLC-UV)
  • System: HPLC with Diode Array Detector (DAD)

  • Column: Fluorophenyl-Propyl (PFP) Core-Shell, 150 x 4.6 mm, 2.7 µm (e.g., Kinetex F5 or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape for phenols)

  • Mobile Phase B: Methanol (MeOH)

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30% -> 80% B (Linear ramp)

    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 280 nm (Characteristic absorption of the chlorophenoxy ring)

  • Temperature: 35°C

System Suitability & Causality
  • Why PFP? The fluorine atoms in the stationary phase interact differently with the electron-rich chlorophenoxy ring depending on the steric hindrance of the propyl chain. The "2-ol" isomer (secondary alcohol) has a different 3D conformation than the "1-ol" (primary alcohol), leading to baseline resolution.

  • Why Formic Acid? Suppresses the ionization of any residual free acids (like 4-chlorophenol), ensuring they elute as sharp peaks and do not tail into the main analyte.

Standard Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of the ISO 17034 CRM of 2-(4-Chlorophenoxy)propan-1-ol into a 10 mL volumetric flask. Dissolve in MeOH. (Conc: 1.0 mg/mL).

  • Resolution Solution: Spike the stock solution with 0.1 mg of the isomer 1-(4-Chlorophenoxy)propan-2-ol.

  • Working Standard: Dilute Stock to 50 µg/mL with Mobile Phase A:B (70:30).

Acceptance Criteria (Self-Validating System)
  • Resolution (Rs): > 2.0 between the 2-(4-Cl)propan-1-ol and 1-(4-Cl)propan-2-ol peaks.

  • Tailing Factor: 0.8 – 1.2.

  • RSD (n=6): < 1.0% for peak area (requires Homogeneity from the CRM).

Analytical Workflow Visualization

This diagram details the flow from standard preparation to data reporting, highlighting the critical control points (CCPs).

AnalyticalWorkflow Prep Standard Prep (Gravimetric) SysSuit System Suitability (Resolution Check) Prep->SysSuit SysSuit->Prep Fail Sample Sample Injection SysSuit->Sample Pass (Rs > 2.0) Data Data Processing (Isomer Integration) Sample->Data Report CoA Generation Data->Report Calc vs CRM Purity

Figure 2: Analytical workflow for purity testing, emphasizing the System Suitability stop-gate.

References

  • International Organization for Standardization. (2016).[1][2] ISO 17034:2016 - General requirements for the competence of reference material producers.[1] ISO.[1][2][3][4] [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3A(R2) Impurities in new drug substances. ICH Guidelines. [Link]

  • PubChem. Compound Summary: 2-(4-Chlorophenoxy)propan-1-ol.[5] National Library of Medicine.[6] [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chlorophenoxy Herbicide Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for the validation of chlorophenoxy herbicide metabolites. As a senior application scientist, my aim is to equip you with the technical knowledge and practical insights necessary to select and validate the most appropriate analytical methods for your research and monitoring needs. We will explore the nuances of experimental choices, ensuring that every protocol described is a self-validating system grounded in scientific integrity.

The Imperative for Rigorous Validation

Chlorophenoxy herbicides, a class of organic compounds widely used in agriculture, can undergo transformation in the environment and in biological systems, leading to the formation of various metabolites. The potential toxicity of these metabolites necessitates their accurate and reliable quantification in diverse matrices such as water, soil, and food products.[1] Method validation is the cornerstone of generating defensible data, providing documented evidence that an analytical procedure is suitable for its intended purpose.[2][3][4] This process is not merely a regulatory hurdle but a fundamental aspect of quality assurance in scientific research.[4]

A Comparative Analysis of Core Analytical Techniques

The two primary chromatographic techniques employed for the analysis of chlorophenoxy herbicide metabolites are Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with Mass Spectrometry (MS) for detection. The choice between these techniques is dictated by the physicochemical properties of the analytes, the sample matrix, and the specific requirements of the analysis in terms of sensitivity and selectivity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases.
Derivatization Often required for polar and non-volatile chlorophenoxy acids to increase volatility.[5][6]Generally not required, allowing for direct analysis of the acidic metabolites.[7]
Sensitivity Good, but can be lower than LC-MS/MS for some compounds.Excellent, often reaching femtogram (10^-15 g) levels.[8]
Selectivity High, especially with tandem MS (GC-MS/MS).Very high, particularly with Multiple Reaction Monitoring (MRM) mode.[1]
Sample Throughput Can be lower due to the derivatization step.[1]Higher, as derivatization is typically omitted.
Advantages Robust, well-established technique with extensive spectral libraries (e.g., NIST).[8]Superior sensitivity and selectivity, suitable for a wider range of polar and thermally labile compounds.[1][8]
Disadvantages Derivatization can be time-consuming and introduce variability.[1] The use of hazardous reagents like diazomethane is a concern.[6][9]Matrix effects can be more pronounced. LC-MS databases may be less comprehensive than GC-MS libraries.[8]

Expert Insight: While GC-MS has been a traditional workhorse, the trend is shifting towards LC-MS/MS for the analysis of chlorophenoxy herbicide metabolites. The ability to bypass derivatization significantly streamlines the workflow and reduces potential sources of error.[1][7] The enhanced sensitivity of LC-MS/MS is also a critical advantage when dealing with trace-level contamination in environmental and biological samples.[1][8]

Mastering Sample Preparation: The Key to Accurate Quantification

The complexity of the sample matrix often poses the most significant challenge in residue analysis. Effective sample preparation is crucial to remove interfering substances and concentrate the target analytes.

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Simple, well-established technique.Can be labor-intensive, requires large volumes of organic solvents, and may result in emulsion formation.[9]
Solid-Phase Extraction (SPE) Analytes in a liquid sample are adsorbed onto a solid sorbent, and interfering compounds are washed away. The analytes are then eluted with a small volume of solvent.[9][10]High recovery, good selectivity, reduced solvent consumption, and potential for automation.[9][11]Method development can be time-consuming, and the cost of SPE cartridges can be a factor.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving an initial extraction with an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[12]Fast, simple, uses minimal solvent, and is effective for a wide range of pesticides in various matrices.[13]The generic nature of the method may require optimization for specific analyte-matrix combinations.

Expert Insight: For routine monitoring of a large number of samples, the QuEChERS method offers a significant advantage in terms of speed and efficiency.[13] However, for complex matrices or when targeting very low detection limits, SPE often provides a cleaner extract and better analyte enrichment.[9][10] It is essential to validate the chosen sample preparation method for each specific matrix to ensure optimal recovery and minimize matrix effects.[4]

The Pillars of Method Validation: A Step-by-Step Approach

A comprehensive method validation protocol should assess a series of key parameters to demonstrate the reliability of the analytical method.[2] These parameters are interconnected and collectively establish the method's fitness for purpose.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Extraction & Cleanup Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis LC-MS/MS or GC-MS Data Processing Data Processing Instrumental Analysis->Data Processing Quantification Method Validation Method Validation Data Processing->Method Validation Performance Check Reporting Reporting Method Validation->Reporting Final Results Homogenization Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup Chromatographic Separation Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Precision->Linearity

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Chlorophenoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 2-(4-Chlorophenoxy)propan-1-ol .

Chemical Identity Verification

  • Chemical Name: 2-(4-Chlorophenoxy)propan-1-ol[1]

  • Structural Note: This is a primary alcohol with a chlorophenoxy ether linkage at the C2 position. It is a structural isomer of the more common 1-(4-chlorophenoxy)propan-2-ol. Ensure you are handling the correct isomer, as reactivity profiles may differ.

  • Physical State: Typically a viscous liquid or low-melting solid at room temperature.

  • Hazard Class (Derived): Chlorophenoxy compounds are potent irritants. Treat as Eye Dam. 1 (Irreversible effects), Skin Irrit. 2 , and Aquatic Chronic 2 .

Part 1: Risk Assessment & Hierarchy of Controls

Core Directive: Do not rely solely on PPE. The primary defense against chlorophenoxy alcohols is containment .

Control LevelImplementation Strategy
Engineering Fume Hood: Mandatory. Handle only in a certified chemical fume hood operating at 80–100 fpm face velocity.Ventilation: General lab exhaust is insufficient.
Administrative Designated Area: Mark the hood as a "Chlorinated Organic Handling Zone."Solo Work: Prohibited during synthesis or transfer of volumes >50 mL.
PPE Last Line of Defense: See Matrix below.

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Chlorinated ethers can permeate standard latex rapidly. The phenoxy moiety increases lipophilicity, facilitating skin absorption, while the alcohol group poses severe risks of corneal opacification.

Hand Protection (Glove Protocol)
  • Primary Requirement: Double-gloving is required for all handling.

  • Inner Glove: Nitrile (Disposable), 4–5 mil. Purpose: Dexterity and immediate splash indicator.

  • Outer Glove: Nitrile (Extended Cuff), minimum 8 mil OR Silver Shield® (Laminate) for spill cleanup.

  • Rationale: Standard nitrile provides good degradation resistance to the alcohol functionality, but the chlorinated aromatic ring requires thicker barriers to prevent permeation of the organic bulk.

Eye & Face Protection[2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vent) PLUS Face Shield.

  • Prohibited: Safety glasses with side shields are insufficient .

  • Rationale: Phenoxy alcohols can cause irreversible corneal clouding (Category 1 Eye Damage). A face shield protects the neck and chin from splashes that goggles miss.

Respiratory Protection
  • Routine Use: Not required if working in a functional fume hood.

  • Spill/Outside Hood: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.

  • Rationale: The P100 is necessary if the substance is solid/dusty; the OV cartridge captures vapors if the liquid is heated.

Body Protection
  • Standard: Chemical-resistant lab coat (poly-cotton blend is acceptable only if covered by a rubber apron for pouring).

  • High Risk (Spills/Synthesis): Tyvek® 400 or equivalent impervious coverall.

Part 3: Operational Workflow & Visualization

Workflow: Safe Handling Protocol

SafeHandling Start Start: Chemical Retrieval Inspection Container Inspection (Check for crystallization/pressure) Start->Inspection Transfer Transfer to Fume Hood (Secondary Containment) Inspection->Transfer PPE_Check PPE Donning: Double Nitrile + Goggles + Face Shield Transfer->PPE_Check Dispense Dispensing (Use glass pipette/syringe, NO plastic) PPE_Check->Dispense Reaction Reaction/Usage Dispense->Reaction Spill Spill? Dispense->Spill Waste Waste Segregation (Halogenated Organic) Reaction->Waste End Decontamination & Doffing Waste->End Emergency Protocol Emergency Protocol Spill->Emergency Protocol Yes

Figure 1: Operational workflow for handling 2-(4-Chlorophenoxy)propan-1-ol, emphasizing the critical PPE checkpoint before dispensing.

Part 4: Emergency Response Protocols

Spill Response (Liquid/Solid)

Immediate Action: Evacuate the immediate area (10 ft radius). Alert nearby personnel.

  • Assess Volume:

    • < 50 mL: Proceed with cleanup using Spill Kit.

    • > 50 mL or Outside Hood: Evacuate lab, call EHS.

  • Neutralization/Absorption:

    • Do NOT use water immediately (spreads the organic layer).

    • Use Vermiculite or Universal Absorbent Pads .

    • Scientific Note: Chlorinated compounds are dense and may sink if water is applied, complicating cleanup. Absorb first, then clean surface with soap/water.

  • Disposal of Debris: Place all saturated absorbents into a wide-mouth jar labeled "Hazardous Waste: Halogenated Debris."

Exposure First Aid
  • Eye Contact: CRITICAL. Flush immediately for 15 minutes .[2][3] Force eyelids open. Seconds matter to prevent blindness.

  • Skin Contact: Remove contaminated clothing.[2][4][3] Wash with soft soap and water. Do not use ethanol (enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

Part 5: Disposal & Waste Management[7]

Waste Categorization:

  • Stream: Halogenated Organic Solvents .

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or alkali metals.

  • Labeling: Must explicitly state "Contains Chlorophenoxy Compounds."

Waste TypeContainer TypeDisposal Method
Liquid Mother Liquor HDPE or Glass CarboyHigh-Temperature Incineration (Halogenated)
Solid Residue Wide-mouth Poly JarIncineration
Contaminated Sharps Red Bio/Chem Sharps BinIncineration
Empty Containers Triple Rinse w/ AcetoneDeface label, puncture, recycle glass

References

  • PubChem. (n.d.). Compound Summary: Chlorophenoxypropanols. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Chlorinated Hydrocarbons. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.